2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole
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Overview
Description
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that features both an indole and a thiadiazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiadiazole derivatives, on the other hand, are recognized for their antimicrobial and antifungal activities . The combination of these two moieties in a single compound suggests potential for significant biological activity and therapeutic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes that enable the compound to exert its therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The thiadiazole moiety can be prepared by the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The final step involves coupling the indole and thiadiazole intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent .
Chemical Reactions Analysis
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Coupling Reactions: The thiadiazole moiety can participate in coupling reactions with various nucleophiles.
Scientific Research Applications
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antiviral properties
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other indole and thiadiazole derivatives:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
1,3,4-Thiadiazole-2,5-diamine: Known for its antimicrobial activity.
The uniqueness of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole lies in its combined indole and thiadiazole structure, which may offer synergistic biological activities not seen in its individual components .
Properties
IUPAC Name |
1H-indol-2-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-15(13-7-10-3-1-2-4-12(10)17-13)19-6-5-11(9-19)21-14-8-16-22-18-14/h1-4,7-8,11,17H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUPYBFUMIGRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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